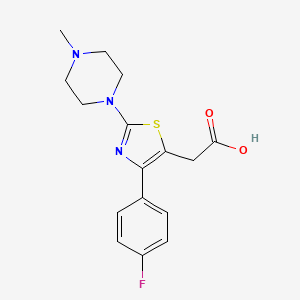
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the thiazole ring with a fluorophenyl group.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiazole ring.
Reduction: Reduction reactions may target the thiazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- 2-(4-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- 2-(4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
Uniqueness
The presence of the fluorophenyl group in 2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain targets, compared to its analogs with different substituents.
Biological Activity
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C13H20FN3S
- Molecular Weight : 237.32 g/mol
- CAS Number : 876715-91-2
Biological Activity Overview
The compound's biological activity has been evaluated through various studies, highlighting its potential as an antimicrobial agent and its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole, including those related to this compound, exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for several derivatives ranged from 0.22 to 0.25 μg/mL against multiple drug-resistant pathogens . The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
The mechanism by which this compound exerts its antimicrobial effects includes:
- Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. The IC50 values reported range from 12.27 to 31.64 μM .
- Inhibition of Dihydrofolate Reductase (DHFR) : It also inhibits DHFR, with IC50 values between 0.52 and 2.67 μM, further contributing to its antimicrobial activity .
Case Studies
- In Vitro Evaluation : A study focused on the synthesis and evaluation of thiazole derivatives showcased that compounds similar to this compound displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics such as Ciprofloxacin .
- Cytotoxicity Studies : Hemolytic activity tests revealed low toxicity levels for the compound, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .
Data Table: Biological Activity Summary
| Biological Activity | Value/Description |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 0.22 - 0.25 μg/mL against MDR pathogens |
| IC50 (DNA Gyrase Inhibition) | 12.27 - 31.64 μM |
| IC50 (DHFR Inhibition) | 0.52 - 2.67 μM |
| Hemolytic Activity (% Lysis) | 3.23% - 15.22% |
Properties
Molecular Formula |
C16H18FN3O2S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18FN3O2S/c1-19-6-8-20(9-7-19)16-18-15(13(23-16)10-14(21)22)11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H,21,22) |
InChI Key |
DAWVBVIZUXTIGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















